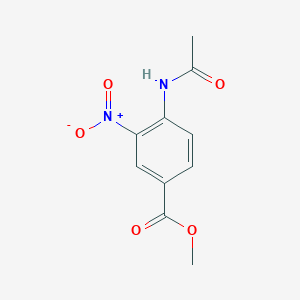
Methyl 4-(acetylamino)-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(acetylamino)-3-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has various applications in the field of chemistry, biology, and medicine.
科学研究应用
Methyl 4-(acetylamino)-3-nitrobenzoate has various applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It is also used as a starting material in the synthesis of other chemical compounds. In addition, Methyl 4-(acetylamino)-3-nitrobenzoate is used as a fluorescent probe to detect the presence of proteins and enzymes.
作用机制
The mechanism of action of Methyl 4-(acetylamino)-3-nitrobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the biosynthesis of prostaglandins, Methyl 4-(acetylamino)-3-nitrobenzoate may have anti-inflammatory and analgesic effects.
生化和生理效应
Methyl 4-(acetylamino)-3-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to inhibit the growth of certain cancer cells and to have antifungal activity. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 4-(acetylamino)-3-nitrobenzoate.
实验室实验的优点和局限性
One of the main advantages of Methyl 4-(acetylamino)-3-nitrobenzoate is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. In addition, it has been shown to have various biochemical and physiological effects, making it a useful tool in scientific research.
However, there are also some limitations associated with the use of Methyl 4-(acetylamino)-3-nitrobenzoate. It is a toxic compound and should be handled with care. In addition, its mechanism of action is not well understood, and further research is needed to fully understand its effects.
未来方向
There are many future directions for the use of Methyl 4-(acetylamino)-3-nitrobenzoate in scientific research. One area of interest is the development of new synthetic methods for the preparation of Methyl 4-(acetylamino)-3-nitrobenzoate and its derivatives. Another area of interest is the investigation of its mechanism of action and its potential use as a therapeutic agent for the treatment of inflammatory and pain-related conditions.
Conclusion:
In conclusion, Methyl 4-(acetylamino)-3-nitrobenzoate is a versatile chemical compound that has various applications in scientific research. It is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. It has been shown to have anti-inflammatory and analgesic effects, as well as antifungal and anticancer activity. However, further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent.
属性
CAS 编号 |
6313-39-9 |
|---|---|
产品名称 |
Methyl 4-(acetylamino)-3-nitrobenzoate |
分子式 |
C10H10N2O5 |
分子量 |
238.2 g/mol |
IUPAC 名称 |
methyl 4-acetamido-3-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-8-4-3-7(10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,13) |
InChI 键 |
LOLJRBYFAVSFOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
其他 CAS 编号 |
6313-39-9 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
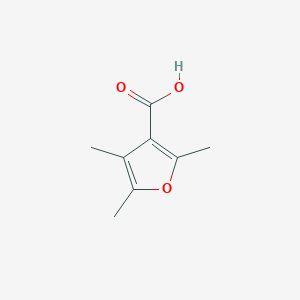
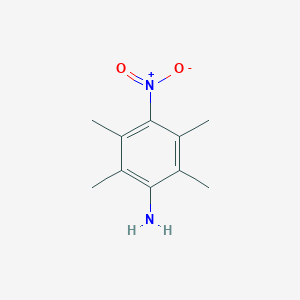
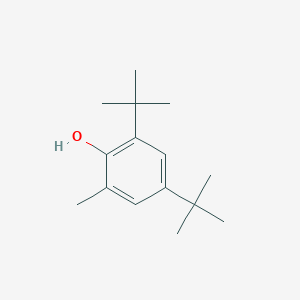
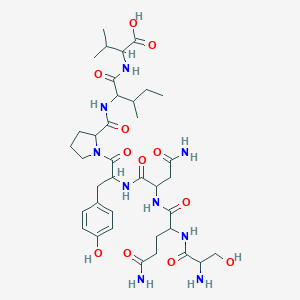
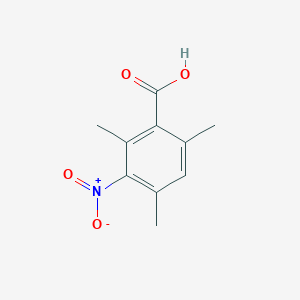
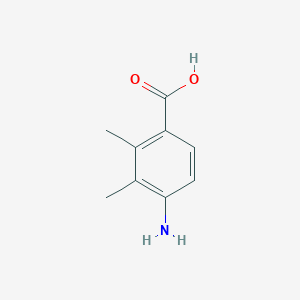
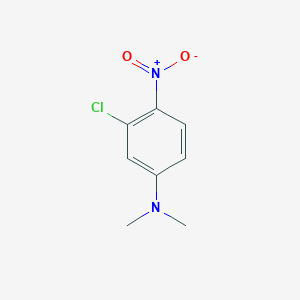
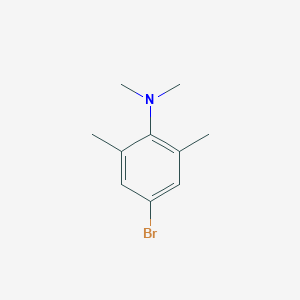
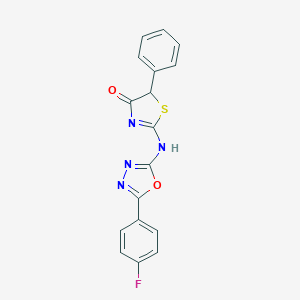
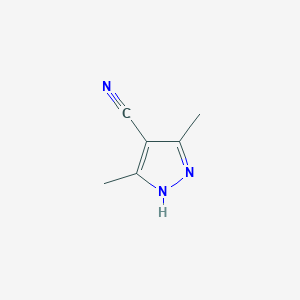
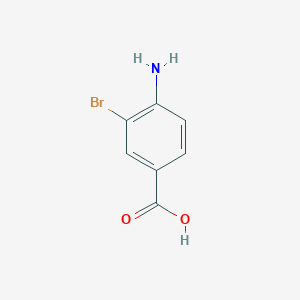
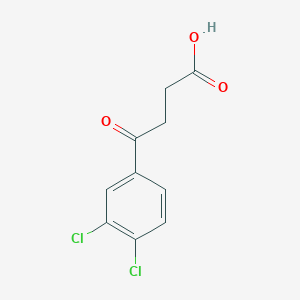
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)